molecular formula C7H7ClN2O B3032477 4-Aminobenzooxazol hcl CAS No. 1955506-44-1

4-Aminobenzooxazol hcl

Cat. No.: B3032477
CAS No.: 1955506-44-1
M. Wt: 170.59
InChI Key: ORFXJSKICDYYKD-UHFFFAOYSA-N
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Description

4-Aminobenzooxazol Hydrochloride is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of benzoxazole, characterized by the presence of an amino group at the fourth position of the benzoxazole ring and a hydrochloride salt.

Biochemical Analysis

Biochemical Properties

4-Aminobenzooxazol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as both an inhibitor and a substrate for these enzymes, affecting their activity and the metabolic pathways they regulate . Additionally, 4-Aminobenzooxazol hydrochloride has been shown to bind to certain proteins, altering their conformation and function. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of 4-Aminobenzooxazol hydrochloride on various types of cells and cellular processes are profound. In cancer cells, for instance, the compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and the alteration of gene expression. In normal cells, 4-Aminobenzooxazol hydrochloride can influence cellular metabolism by affecting the activity of key metabolic enzymes. This can lead to changes in the production of ATP and other metabolites, impacting overall cell function.

Molecular Mechanism

At the molecular level, 4-Aminobenzooxazol hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing their normal substrates from accessing the site and thus inhibiting their activity . This can lead to a decrease in the production of certain metabolites and an accumulation of others. Additionally, 4-Aminobenzooxazol hydrochloride can activate certain enzymes by binding to allosteric sites, inducing a conformational change that enhances their activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobenzooxazol hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to 4-Aminobenzooxazol hydrochloride can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent in short-term experiments.

Dosage Effects in Animal Models

The effects of 4-Aminobenzooxazol hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can be toxic, causing adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s effects. This highlights the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

4-Aminobenzooxazol hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, affecting the levels of other metabolites and the overall metabolic flux. The compound can also interact with cofactors such as NADH and FAD, influencing their availability and the reactions they participate in.

Transport and Distribution

Within cells and tissues, 4-Aminobenzooxazol hydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters . Once inside the cell, the compound can bind to transport proteins, which facilitate its movement to different cellular compartments. The distribution of 4-Aminobenzooxazol hydrochloride within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4-Aminobenzooxazol hydrochloride is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, phosphorylation of the compound can enhance its transport to the nucleus, where it can interact with transcription factors and influence gene expression. The activity of 4-Aminobenzooxazol hydrochloride can vary depending on its localization, with different effects observed in different compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzooxazol Hydrochloride typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 4-Aminobenzooxazol Hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzooxazol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminobenzooxazol Hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Aminobenzooxazol Hydrochloride is unique due to the presence of the amino group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

1,3-benzoxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-5-2-1-3-6-7(5)9-4-10-6;/h1-4H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXJSKICDYYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-44-1
Record name 4-Benzoxazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955506-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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